molecular formula C14H18N2O2 B13429884 tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate

tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate

Cat. No.: B13429884
M. Wt: 246.30 g/mol
InChI Key: WDNZFVXAIWZLHC-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate is a chemical compound with the molecular formula C14H18N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanophenyl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds efficiently, avoiding over-alkylation of the carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may incorporate purification steps such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted carbamates.

Scientific Research Applications

tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyanophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-cyanoethyl)carbamate
  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate

Uniqueness

tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate is unique due to the presence of both a cyanophenyl group and a carbamate functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in drug design and other research areas .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-9H2,1-3H3,(H,16,17)

InChI Key

WDNZFVXAIWZLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1C#N

Origin of Product

United States

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